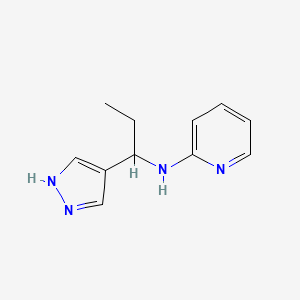

N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

N-[1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |

InChI |

InChI=1S/C11H14N4/c1-2-10(9-7-13-14-8-9)15-11-5-3-4-6-12-11/h3-8,10H,2H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

MVHXXODSVUTFHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CNN=C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Step 1: Synthesis of 1-(1H-Pyrazol-4-yl)propanal

Starting from appropriate pyrazole precursors, the aldehyde functionality is introduced at the propyl side chain via oxidation or selective functional group transformation.

Step 2: Condensation with Pyridin-2-amine

Pyridin-2-amine is reacted with the aldehyde in a suitable solvent (e.g., methanol or ethanol) under mild acidic conditions to form an imine intermediate.

Step 3: Reduction

The imine is reduced using sodium borohydride or catalytic hydrogenation to yield N-(1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Oxidation of pyrazolylpropyl alcohol (e.g., PCC) | 0–25 °C | 2–4 h | 70–85 |

| 2 | Pyridin-2-amine, MeOH, AcOH (catalytic) | RT | 4–12 h | - |

| 3 | NaBH4, MeOH or H2, Pd/C catalyst | 0–25 °C | 1–3 h | 75–90 |

Nucleophilic Substitution on Halopyridine

Step 1: Preparation of 1-(1H-Pyrazol-4-yl)propylamine

This intermediate is synthesized by reduction of the corresponding nitrile or amide precursor or by amination of a suitable pyrazolylpropyl halide.

Step 2: Substitution Reaction

The amine nucleophile is reacted with 2-chloropyridine or 2-bromopyridine in polar aprotic solvents such as DMF or DMSO, often in the presence of a base like sodium hydride or potassium carbonate.

Step 3: Workup and Purification

After reaction completion, the mixture is quenched, extracted, and purified by column chromatography or recrystallization.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Reduction of nitrile (e.g., LiAlH4) or amination | 0–50 °C | 3–6 h | 60–80 |

| 2 | 2-chloropyridine, NaH, DMF | 25–80 °C | 6–24 h | 65–85 |

Pyrazole Ring Construction Followed by Coupling

Step 1: Formation of Pyrazole Intermediate

Reaction of α,β-unsaturated ketones or esters with methylhydrazine or hydrazine hydrate in ethanol or acetic acid yields the pyrazole ring.

Step 2: Functional Group Transformations

The pyrazole intermediate is further functionalized to introduce the propylamine side chain, often via alkylation or reductive amination.

Step 3: Coupling with Pyridin-2-amine

The functionalized pyrazole derivative is coupled with pyridin-2-amine under acidic or basic conditions, sometimes using coupling agents or catalysts.

- Treatment of ethyl 4-pyridineacetate with N,N-dimethylformamide dimethyl acetal at 80 °C for 2 h, followed by reaction with methylhydrazine and acetic acid at room temperature for 16 h, yields a pyrazole intermediate. Subsequent purification affords the desired compound in 58% yield.

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Aldehyde + Pyridin-2-amine + Reduction | NaBH4, MeOH, mild acid catalyst | Straightforward, good yields | Requires aldehyde intermediate |

| Nucleophilic Substitution | Halopyridine + Pyrazolylpropylamine | NaH or K2CO3, DMF, elevated temperature | Direct coupling, scalable | Sensitive to sterics, side reactions |

| Pyrazole Construction + Coupling | Pyrazole formation + functionalization + coupling | DMF-DMA, methylhydrazine, acidic conditions | Versatile, allows structural variation | Multi-step, moderate yields |

The choice of solvent and base critically affects the nucleophilic substitution efficiency; DMF with sodium hydride provides high conversion rates.

Reductive amination yields improve when the imine formation step is allowed to proceed fully before reduction.

Pyrazole ring formation is sensitive to temperature and acid concentration; mild conditions favor higher purity and yield.

Purification by silica gel chromatography using gradients of methanol in chloroform or dichloromethane is effective for isolating the target compound.

Reported yields range from 58% to 90% depending on the method and scale.

The preparation of this compound involves well-established organic synthesis techniques including reductive amination, nucleophilic aromatic substitution, and pyrazole ring construction. Selection of the method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and minimizing by-products. The methods summarized here are supported by diverse research sources including patents and peer-reviewed publications, providing a comprehensive foundation for laboratory synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

The compound is part of the pyrazole family, which has been extensively studied for various biological activities:

- Anti-inflammatory Properties : Pyrazole derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds with similar structures have been tested in carrageenan-induced rat paw edema models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. In vitro studies have shown efficacy against several cancer cell lines, including leukemia and non-small cell lung cancer . The structure of N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Neuroprotective Effects : Some pyrazole compounds have been identified as neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative diseases. Their action may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that several derivatives exhibited higher potency than traditional NSAIDs, suggesting a promising avenue for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines. The results showed that it inhibited cell proliferation significantly, with an emphasis on its action against leukemia cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Pain Management : Due to its anti-inflammatory properties, it could be developed as a new analgesic agent.

- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

- Neurological Disorders : The neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific pathways involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine and related compounds:

Key Insights:

Structural Complexity and Target Specificity

- The target compound’s simplicity (pyrazole-propyl-pyridine) contrasts with analogs like Compound 10 (), which features a fused pyrrolo-pyrimidine core. Increased complexity often enhances target specificity but may reduce synthetic accessibility .

- KRC-108 () demonstrates that bulky substituents (e.g., benzooxazole) improve kinase inhibition but may limit blood-brain barrier penetration compared to smaller analogs .

Substituent Effects

- The methoxy group in CAS 1365958-31-1 () could enhance solubility but may lead to metabolic instability, explaining its discontinued status .

- Chlorophenyl and piperidine groups in ’s Compound 10 improve binding to BACE-1 and γ-secretase, highlighting the importance of hydrophobic interactions .

Synthetic Accessibility

- Compounds with simpler scaffolds (e.g., ’s furan derivatives) prioritize synthetic ease and physicochemical properties, whereas pyrrolo-pyrimidines () require multi-step syntheses .

Biological Activity Trends

- Pyrazole-pyridine hybrids consistently show kinase or protease inhibition, suggesting the target compound may share this activity. However, substituent choice critically modulates potency; e.g., KRC-108’s benzooxazole boosts TrkA affinity , while ’s chlorophenyl enhances protease binding .

Biological Activity

N-(1-(1H-Pyrazol-4-yl)propyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole moiety and a pyridine ring. The structural formula can be represented as follows:

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies indicate that derivatives of this compound exhibit sub-micromolar antiproliferative activity against various cancer cell lines, suggesting a role in cancer therapy through CDK inhibition .

- Anti-inflammatory Properties : Research highlights the compound's ability to inhibit nitric oxide (NO) production in macrophages, which is significant in inflammatory responses. In vitro studies demonstrated that certain derivatives effectively reduced NO levels and exhibited low cytotoxicity, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, with some derivatives showing significant inhibition against bacterial strains. Minimum inhibitory concentration (MIC) studies indicated effective bactericidal activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antiproliferative Activity : A study found that this compound derivatives exhibited GI50 values ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines, showcasing their potential as anticancer agents .

- Inflammation Studies : In vitro testing on RAW 264.7 macrophages revealed that specific derivatives significantly inhibited inducible nitric oxide synthase (iNOS) expression and reduced prostaglandin E2 (PGE2) levels, highlighting their anti-inflammatory capabilities .

- Antimicrobial Efficacy : Multiple derivatives were assessed for their antimicrobial properties, with MIC values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria, demonstrating potent antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.